4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Catalog No.
S12357368
CAS No.
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Product Name

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

IUPAC Name

4-tert-butyl-2,3-dihydroinden-1-one

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-13(2,3)11-6-4-5-10-9(11)7-8-12(10)14/h4-6H,7-8H2,1-3H3

InChI Key

NBUBOMICFVPCKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1CCC2=O

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique bicyclic structure, which includes a tert-butyl group and a ketone functional group. The molecular formula is C13H16OC_{13}H_{16}O, and it features a fused indene system that contributes to its chemical properties and reactivity. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities and applications.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic nature of the indene structure allows for electrophilic aromatic substitution reactions, enabling the introduction of various substituents onto the ring.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Research indicates that 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one exhibits various biological activities. It has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Additionally, compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess antibacterial or antifungal activities . Further studies are needed to fully elucidate its pharmacological profile.

The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves:

  • Friedel-Crafts Acylation: This method uses tert-butylbenzene and succinic anhydride as starting materials, with aluminum chloride as a catalyst. The reaction occurs under anhydrous conditions and requires careful temperature control to minimize side reactions.
  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation processes may be employed to achieve the desired compound from suitable precursors.

These methods are crucial for producing the compound in sufficient yield and purity for further study or application.

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting neurodegenerative diseases or infections.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound's properties may lend themselves to applications in developing new materials or coatings.

Interaction studies involving 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one have focused on its binding affinity with various biological targets. For instance, studies on similar compounds have demonstrated their ability to interact with acetylcholinesterase and other enzymes involved in metabolic pathways. Understanding these interactions is critical for assessing the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. Notable examples include:

Compound NameStructure FeaturesUnique Properties
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-oneSimilar indene structure with a different substitution patternExhibits antimicrobial activity
Indane derivativesVariations on the indane structureKnown for diverse biological activities
5-tert-butylindoleIndole structure with a tert-butyl groupPotential applications in pharmaceuticals

The uniqueness of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one lies in its specific combination of structural features and functional groups that may confer distinct biological activities not observed in other similar compounds.

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-(2-methylpropan-2-yl)-2,3-dihydro-1H-inden-1-one, reflecting the tert-butyl substituent at the 4-position of the indanone scaffold. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.26 g/mol.

Structural Features

The molecule consists of a bicyclic framework:

  • A benzene ring fused to a cyclopentanone ring.
  • A tert-butyl group (-C(CH₃)₃) at the 4-position of the benzene ring.
  • The ketone group at position 1 introduces polarity, while the tert-butyl group enhances steric bulk and hydrophobicity.

X-ray crystallography of analogous compounds confirms that the tert-butyl group adopts a equatorial conformation relative to the bicyclic system, minimizing steric strain.

Spectroscopic Data

  • ¹H NMR: The tert-butyl protons appear as a singlet at δ 1.30 ppm (9H), while the cyclopentanone methylene protons resonate as multiplets between δ 2.50–3.00 ppm.
  • ¹³C NMR: The carbonyl carbon (C=O) appears at δ 208–210 ppm, and the quaternary carbon of the tert-butyl group resonates at δ 34–36 ppm.
  • IR: Strong absorption at 1,710–1,730 cm⁻¹ (C=O stretch).

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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